![molecular formula C10H8N2O B2719581 5-(pyridin-2-yl)-1H-pyrrole-2-carbaldehyde CAS No. 1706446-13-0](/img/structure/B2719581.png)
5-(pyridin-2-yl)-1H-pyrrole-2-carbaldehyde
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Overview
Description
“5-(pyridin-2-yl)-1H-pyrrole-2-carbaldehyde” is a chemical compound that has been mentioned in the context of various chemical reactions and syntheses . It is an intermediate in the synthesis of 2-alkoxy-5-(pyridin-2-yl)pyridine, which is an intermediate of perampanel .
Synthesis Analysis
The synthesis of compounds related to “5-(pyridin-2-yl)-1H-pyrrole-2-carbaldehyde” involves oxidation reactions . For instance, new dipyridylpyrrole N-oxide ligands were synthesized via oxidation of 2-(5-(pyridin-2-yl)-1H-pyrrol-2-yl)pyridine (Hdpp) by using 3-chloroperbenzoic acid (m-CPBA) in CH2Cl2 .Chemical Reactions Analysis
The compound “5-(pyridin-2-yl)-1H-pyrrole-2-carbaldehyde” is likely involved in various chemical reactions. For example, a PIFA-mediated Hofmann reaction of o-(pyridin-2-yl)aryl amides has been developed to selectively and rapidly construct various potential photocatalytically active 6H-pyrido[1,2-c]quinazolin-6-one derivatives .Scientific Research Applications
Anti-Inflammatory and Antimalarial Applications
A novel 1,2,4-triazole intermediate 5-pyridin-2-yl-1H-[1,2,4]triazole-3-carboxylic acid ethyl ester was prepared by the reaction of N’-aminopiridyne-2-carboximidamine and an excess monoethyl oxalyl chloride and screened for biological activities . The compound exhibits potent anti-inflammation activity in vitro . An egg albumin denaturation assay to assess the anti-inflammatory effect of the synthesized compound showed a significant inhibition of protein with a maximum inhibition of 71.1% at the highest tested concentration (1000 µg/mL) compared to 81.3% for Aspirin as standard drug . The antimalarial activity on the 3D7 P. falciparum strain was determined to be IC 50 176 µM .
Synthesis of Pyridin-2-yl-methanones
An efficient copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes through a direct Csp3-H oxidation approach with water under mild conditions has been described . Pyridin-2-yl-methanes with aromatic rings, such as substituted benzene, thiophene, thiazole, pyridine, and triazine, undergo the reaction well to obtain the corresponding products in moderate to good yields .
Anti-Fibrosis Activity
Some of the target compounds displayed better anti-fibrosis activity than Pirfenidone (PFD), Bipy55′DC and 24PDC on HSC-T6 cells .
Synthesis of Various Ligands
The procedure can be applied for the synthesis of various ligands from corresponding amino substituted arenes and heteroarenes .
Future Directions
The future directions for “5-(pyridin-2-yl)-1H-pyrrole-2-carbaldehyde” could involve further exploration of its synthesis, chemical reactions, and potential biological activities . The development of environmentally friendly synthesis methods and the exploration of its potential as a photocatalyst are some areas of interest .
properties
IUPAC Name |
5-pyridin-2-yl-1H-pyrrole-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c13-7-8-4-5-10(12-8)9-3-1-2-6-11-9/h1-7,12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEPUWHSCJLLHLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=C(N2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(pyridin-2-yl)-1H-pyrrole-2-carbaldehyde |
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